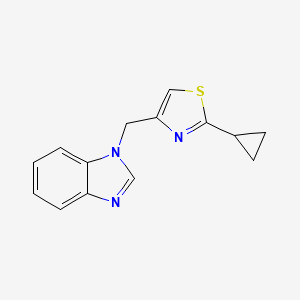

![molecular formula C23H22N4O B2646790 N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866042-37-7](/img/structure/B2646790.png)

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

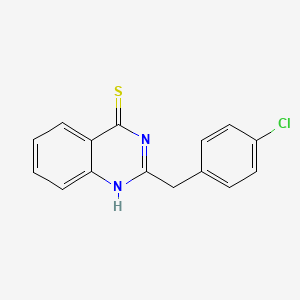

“N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea” is a chemical compound with the CAS Number: 866042-37-7 . It has a molecular weight of 370.45 . The IUPAC name for this compound is N,N’-bis [2- (1H-pyrrol-1-yl)benzyl]urea .

Molecular Structure Analysis

The molecular structure of “N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea” is complex, with a pyrrole ring system as a key component . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but it has an NH instead of an O or an S . The nitrogen atom in the pyrrole ring contributes two electrons to aromaticity .Physical And Chemical Properties Analysis

“N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Supramolecular Complex Formation

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea is utilized in the formation of highly stable supramolecular complexes. These complexes are characterized through self-assembly processes, and their stability and characteristics are analyzed using spectroscopy and X-ray diffraction analysis. This application is significant in the field of chemical and biological recognition, providing a unique approach to designing receptors for various molecules (Chetia & Iyer, 2006).

Interaction with DNA

Research has explored the interaction of certain urea derivatives, including this compound, with calf-thymus DNA. This interaction is studied through various methods such as UV-vis absorption, fluorescence emission, circular dichroism spectroscopy, and molecular docking. These studies are crucial for understanding how these compounds interact at a molecular level with DNA, which has implications in fields like genetics and pharmacology (Ajloo et al., 2015).

Anion Recognition and Binding

Compounds containing urea groups, including this compound, have been shown to be effective in anion recognition and binding. These molecules are used as neutral anion receptors, demonstrating high selectivity and effectiveness in binding anions. This property is significant for applications in sensing technologies and in the development of new materials for various industrial purposes (Gale, 2006).

Catalytic and Self-Healing Applications

This compound derivatives are used in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature, which is significant in the field of material science for developing durable and sustainable materials (Rekondo et al., 2014).

Molecular Complexation and Crystallography

The compound plays a role in the synthesis of molecular complexes and the study of their crystal structures. This includes the formation of macrocycles and the investigation of their columnar structures and porosity, which are crucial for understanding molecular self-assembly and the design of functional materials (Shimizu et al., 2014).

Electropolymerization and Conductivity

Research has been conducted on the electropolymerization of derivatives of this compound, leading to the formation of conducting polymers. These polymers are characterized by their low oxidation potentials and high stability in their electrically conducting form. This area of study is important for the development of new electronic materials and devices (Sotzing et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

1,3-bis[(2-pyrrol-1-ylphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c28-23(24-17-19-9-1-3-11-21(19)26-13-5-6-14-26)25-18-20-10-2-4-12-22(20)27-15-7-8-16-27/h1-16H,17-18H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLJAWZZMWCFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)NCC2=CC=CC=C2N3C=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

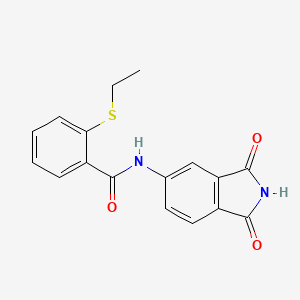

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)

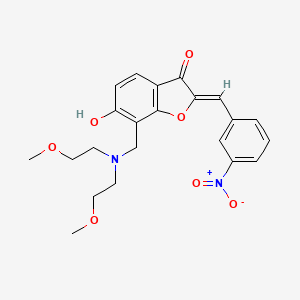

![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)

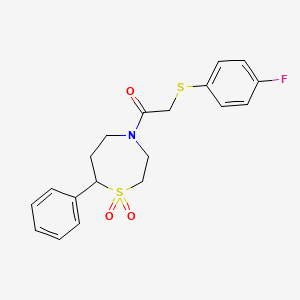

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)

![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)

![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)

![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)